molecular formula C13H11Cl2NO3 B14659168 (4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone CAS No. 50372-73-1

(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone

Cat. No.: B14659168
CAS No.: 50372-73-1
M. Wt: 300.13 g/mol
InChI Key: UCXUAOCGDZILJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of two chlorine atoms on the pyrrole ring and two methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone typically involves the reaction of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the pyrrole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential to form new materials with unique properties.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical intermediate. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the production of specialty chemicals and advanced materials. Its unique structure makes it a candidate for use in electronic devices, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atoms and methoxy groups may play a role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone: Similar structure but with a different substitution pattern on the phenyl ring.

    (2,6-dimethoxyphenyl)(1H-pyrrol-2-yl)methanone: Similar structure but without the chlorine atoms on the pyrrole ring.

Uniqueness

(4,5-Dichloro-1H-pyrrol-2-yl)(2,4-dimethoxyphenyl)methanone is unique due to the specific arrangement of chlorine and methoxy groups, which may confer distinct chemical and biological properties

Properties

CAS No.

50372-73-1

Molecular Formula

C13H11Cl2NO3

Molecular Weight

300.13 g/mol

IUPAC Name

(4,5-dichloro-1H-pyrrol-2-yl)-(2,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C13H11Cl2NO3/c1-18-7-3-4-8(11(5-7)19-2)12(17)10-6-9(14)13(15)16-10/h3-6,16H,1-2H3

InChI Key

UCXUAOCGDZILJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC(=C(N2)Cl)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.